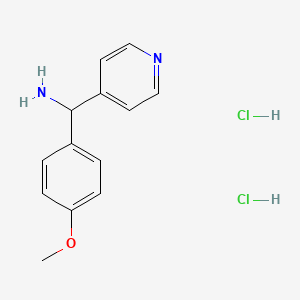

c-(4-Methoxy-phenyl)-c-pyridin-4-yl-methylamine dihydrochloride

Description

Introduction and Chemical Identity

Nomenclature and Identification

Chemical Names and Synonyms

C-(4-Methoxy-phenyl)-c-pyridin-4-yl-methylamine dihydrochloride is known by several systematic and common names in chemical literature. The primary systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, while various synonyms reflect different naming approaches used across chemical databases and suppliers.

The compound's nomenclature encompasses multiple variations that reflect its structural components. The most commonly used synonyms include [(4-Methoxyphenyl)(4-pyridinyl)methyl]amine dihydrochloride, which emphasizes the connectivity between the methoxyphenyl and pyridinyl groups through a methylamine bridge. Additional naming variants include (4-methoxyphenyl)-pyridin-4-ylmethanamine;dihydrochloride, which provides an alternative systematic representation of the same molecular structure.

| Primary Name | Alternative Names |

|---|---|

| This compound | [(4-Methoxyphenyl)(4-pyridinyl)methyl]amine dihydrochloride |

| (4-methoxyphenyl)-pyridin-4-ylmethanamine;dihydrochloride | |

| 4-Pyridinemethanamine, α-(4-methoxyphenyl)- | |

| 1-(4-methoxyphenyl)-1-pyridin-4-ylmethanamine |

The nomenclature variations reflect the compound's structural complexity and the different approaches used by various chemical databases and research institutions to systematically name this molecule.

CAS Registry Numbers

The Chemical Abstracts Service registry number for this compound is 889939-88-2, which serves as the primary identifier for this compound in chemical databases and literature. This registry number provides unambiguous identification of the specific dihydrochloride salt form of the compound. Additionally, the compound is associated with the registry number 1185300-09-7, which appears in certain databases as an alternative identifier.

The parent compound, without the dihydrochloride salt component, carries its own distinct Chemical Abstracts Service registry number, reflecting the different molecular compositions between the free base and the salt form. This distinction is crucial for accurate chemical identification and procurement, as the salt form exhibits different physical and chemical properties compared to the parent amine compound.

Structure Identifiers and Notations

The molecular structure of this compound can be represented through various chemical notation systems. The molecular formula is established as C13H16Cl2N2O, with a molecular weight of 287.18 grams per mole. This formula accounts for the organic framework plus the two hydrochloride ions that form the salt structure.

The compound's structural identifiers include specific representations that capture its three-dimensional arrangement and connectivity patterns. The molecule features a central methylamine group that bridges a 4-methoxyphenyl substituent and a pyridin-4-yl group, creating a characteristic molecular architecture that influences its chemical reactivity and biological activity. The dihydrochloride salt formation involves protonation of basic nitrogen centers, enhancing the compound's solubility and stability in aqueous systems.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C13H16Cl2N2O |

| Molecular Weight | 287.18 g/mol |

| Salt Form | Dihydrochloride |

| Basic Nitrogen Centers | 2 |

The structural representation encompasses both the organic framework and the ionic components, providing a complete picture of the compound's molecular composition and arrangement.

Historical Context and Discovery

The development of this compound emerged from systematic research into substituted pyridine derivatives with potential biological activities. The compound represents part of a broader class of molecules that combine aromatic heterocycles with substituted phenyl groups, a structural motif that has proven valuable in medicinal chemistry applications.

The historical development of this compound is tied to advances in synthetic organic chemistry methodologies that enabled the precise construction of molecules containing both pyridine and methoxyphenyl components. The specific combination of these structural elements reflects targeted design approaches aimed at creating molecules with desired pharmacological or biochemical properties. Research into similar compounds has shown that the presence of both aromatic and heteroaromatic rings suggests potential interactions with biological targets, making such structures of significant interest in medicinal chemistry.

The compound's entry into chemical databases occurred following its successful synthesis and characterization, with initial database entries dating to the early 2010s. This timeline reflects the relatively recent development of this specific molecular structure and its recognition as a compound of potential research interest.

Classification and Chemical Family

This compound belongs to the chemical family of substituted amines, specifically classified as a substituted pyridine derivative. The compound can be categorized under multiple chemical classifications based on its structural features and functional groups.

From a structural perspective, the compound represents a member of the methylamine class, characterized by the presence of a primary amine group attached to a carbon center bearing two aromatic substituents. The aromatic substituents include a pyridin-4-yl group and a 4-methoxyphenyl group, classifying the compound within the broader category of diarylmethylamines.

The presence of the pyridine ring places this compound within the pyridine derivative family, a class known for diverse biological activities and applications in pharmaceutical chemistry. The methoxy substitution on the phenyl ring further categorizes it as a methoxylated aromatic compound, which often exhibits enhanced lipophilicity and specific binding characteristics compared to non-substituted analogs.

| Classification Level | Category |

|---|---|

| Primary Class | Substituted Amines |

| Subcategory | Pyridine Derivatives |

| Structural Type | Diarylmethylamines |

| Functional Groups | Methoxy, Pyridyl, Primary Amine |

The dihydrochloride salt form classifies the compound as an organic salt, specifically an amine hydrochloride, which is a common formulation approach for improving the stability and solubility of basic organic compounds.

Significance in Chemical Research

This compound holds significant importance in chemical research due to its unique structural characteristics and potential applications across multiple research domains. The compound's significance stems from its dual aromatic system, which combines the electron-rich character of the methoxyphenyl group with the electron-deficient nature of the pyridine ring.

In the field of organic synthesis, this compound serves as a valuable building block and reagent for the construction of more complex molecular structures. The presence of reactive functional groups, including the primary amine and the aromatic systems, provides multiple sites for chemical modification and derivatization. This versatility makes the compound particularly useful for medicinal chemists engaged in structure-activity relationship studies and lead compound optimization.

The biological research significance of this compound is evidenced by its investigation for therapeutic effects and enzyme interactions. The compound's molecular architecture suggests potential for binding to biological targets, particularly those that recognize aromatic ligands or require specific geometric arrangements for optimal interaction.

Research applications of this compound span several key areas, including biochemical pathway studies where it may serve as a probe molecule for understanding enzyme function and substrate specificity. The compound's structure allows for systematic modification studies, enabling researchers to explore how specific structural changes influence biological activity and selectivity.

| Research Domain | Application Type | Significance |

|---|---|---|

| Organic Synthesis | Building Block/Reagent | High structural versatility |

| Medicinal Chemistry | Lead Compound Studies | Dual aromatic system advantages |

| Biochemistry | Enzyme Interaction Studies | Specific binding potential |

| Structure-Activity Studies | Molecular Probe | Systematic modification opportunities |

Propriétés

Numéro CAS |

889939-88-2 |

|---|---|

Formule moléculaire |

C13H14N2O |

Poids moléculaire |

214.26 g/mol |

Nom IUPAC |

(4-methoxyphenyl)-pyridin-4-ylmethanamine |

InChI |

InChI=1S/C13H14N2O/c1-16-12-4-2-10(3-5-12)13(14)11-6-8-15-9-7-11/h2-9,13H,14H2,1H3 |

Clé InChI |

WOZWLHWRZZTXMV-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(C2=CC=NC=C2)N.Cl.Cl |

SMILES canonique |

COC1=CC=C(C=C1)C(C2=CC=NC=C2)N |

Origine du produit |

United States |

Activité Biologique

C-(4-Methoxy-phenyl)-c-pyridin-4-yl-methylamine dihydrochloride, with the CAS number 889939-88-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, biological activities, and relevant case studies.

The compound has the following chemical structure and properties:

- Chemical Formula : C13H16Cl2N2O

- Molecular Weight : 287.19 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water and organic solvents

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that include the formation of the pyridine and phenyl rings, followed by amine coupling reactions. Various structural modifications have been explored to understand their impact on biological activity.

Table 1: Summary of Structural Modifications and Their Biological Activities

| Compound Variant | Modification Type | Biological Activity (GI50) |

|---|---|---|

| Original Compound | - | 0.92 μM |

| 4-Methyl Derivative | Methylation | Loss of Activity |

| 4-Fluoromethyl Derivative | Fluorination | 3-fold decrease in potency |

| 4-Isopropyl Derivative | Bulky Substitution | Complete loss of activity |

| Dimethylamine Derivative | Amine Modification | GI50 = 0.26 μM |

Biological Activities

The biological activity of this compound has been evaluated across various cellular models, particularly focusing on its antiproliferative effects.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it shows a GI50 value of approximately 0.92 μM against TC32 cells, indicating potent inhibitory effects on cell growth.

The mechanism underlying its biological activity appears to involve inhibition of specific protein targets associated with cancer cell proliferation. Studies suggest that it may act as an inhibitor of certain kinases involved in signal transduction pathways critical for cancer cell survival.

Case Studies

-

Case Study on TC32 Cells :

- Researchers investigated the effects of this compound on TC32 cells, revealing a dose-dependent inhibition of cell growth with a calculated GI50 value of 0.92 μM. The study highlighted the compound's potential as a therapeutic agent for Ewing's sarcoma.

-

SAR Analysis :

- A comprehensive SAR study was conducted to evaluate various derivatives of the compound. Modifications such as methylation and substitution with different functional groups were assessed for their impact on biological activity, revealing that certain substitutions led to enhanced potency while others resulted in diminished activity.

Applications De Recherche Scientifique

The compound has shown significant potential in various biological applications, particularly in cancer research. Its antiproliferative properties have been evaluated against different cancer cell lines, indicating its potential as a therapeutic agent.

Antiproliferative Activity

In vitro studies have demonstrated that c-(4-Methoxy-phenyl)-c-pyridin-4-yl-methylamine dihydrochloride exhibits notable antiproliferative effects:

- GI50 Value : Approximately 0.92 μM against TC32 cells, suggesting potent inhibitory effects on cell growth.

This activity is likely mediated through the inhibition of specific protein targets associated with cancer cell proliferation, particularly kinases involved in signal transduction pathways critical for cancer cell survival.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to understand how structural modifications influence biological activity. The following table summarizes the findings:

| Compound Variant | Modification Type | Biological Activity (GI50) |

|---|---|---|

| Original Compound | - | 0.92 μM |

| 4-Methyl Derivative | Methylation | Loss of Activity |

| 4-Fluoromethyl Derivative | Fluorination | 3-fold decrease in potency |

| 4-Isopropyl Derivative | Bulky Substitution | Complete loss of activity |

| Dimethylamine Derivative | Amine Modification | GI50 = 0.26 μM |

These modifications reveal that certain substitutions can enhance potency, while others may lead to diminished activity or complete loss of efficacy.

Case Study on TC32 Cells

A significant study focused on the effects of this compound on TC32 cells, a model for Ewing's sarcoma. The results indicated a dose-dependent inhibition of cell growth, with a calculated GI50 value of 0.92 μM. This highlights the compound's potential as a therapeutic agent specifically for this type of cancer.

SAR Analysis

Further SAR studies have evaluated various derivatives of the compound, assessing their biological activities based on structural changes. Modifications such as methylation and substitution with different functional groups were critically analyzed for their impact on the compound's efficacy.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Comparison

Physicochemical and Spectral Properties

- NMR Profiles : For the target compound and analogues, NMR chemical shifts in regions A and B (Figure 6, ) correlate with substituent-induced electronic changes. For example, the methoxy group in the target compound may shield adjacent protons, while chlorine in its analogue could deshield them, altering δ values .

- Solubility and Stability : The dihydrochloride salt form improves aqueous solubility compared to free-base analogues. Chlorine substituents (e.g., in ’s compound) may reduce solubility due to increased hydrophobicity, whereas methoxy groups enhance it slightly .

Methodological Approaches for Comparison

- Graph-Based Structural Analysis (): Graph theory captures structural similarities by representing compounds as nodes (atoms) and edges (bonds). The target compound’s pyridine ring introduces heteroatom complexity, distinguishing it from purely hydrocarbon analogues. However, computational challenges (e.g., NP-hard graph isomorphism) limit large-scale comparisons .

- Bit-Vector Fingerprinting : This method reduces structures to binary vectors for rapid database searches. The target compound’s unique pyridine and methoxy motifs would generate distinct fingerprints compared to biphenyl or chlorinated analogues .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for purity assessment of c-(4-Methoxy-phenyl)-c-pyridin-4-yl-methylamine dihydrochloride in research settings?

- Methodology : High-performance liquid chromatography (HPLC) using mixed-mode columns (e.g., Primesep 100) with isocratic elution is effective. A mobile phase of water, acetonitrile, and sulfuric acid buffer (pH-adjusted) allows retention and separation. UV detection at 200 nm is optimal for aromatic and amine moieties .

- Data Interpretation : Compare retention times and peak symmetry against reference standards. Validate method precision with triplicate injections and calibration curves.

Q. How can researchers synthesize and purify this compound?

- Synthesis : Adapt methods from structurally similar dihydrochloride salts (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride). React precursors (e.g., 4-methoxyphenyl and pyridinyl derivatives) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). Post-reduction, treat with HCl gas or concentrated HCl to form the dihydrochloride salt .

- Purification : Use recrystallization in ethanol/water mixtures or column chromatography with silica gel and a methanol/dichloromethane gradient. Confirm salt formation via elemental analysis or ion chromatography .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to resolve aromatic protons (δ 6.5–8.5 ppm) and methylamine groups (δ 2.5–3.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]⁺) and fragmentation patterns. Compare with PubChem-derived computational data for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across assays?

- Experimental Design :

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) in parallel assays to identify non-linear effects.

- Buffer Compatibility : Assess activity in varying pH buffers (e.g., PBS vs. HEPES) to rule out salt-dependent solubility artifacts .

- Case Study : If conflicting enzyme inhibition data arise, validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorogenic substrate assays for catalytic inhibition) .

Q. What strategies optimize the stability of this compound in long-term studies?

- Storage Conditions : Store at –20°C in airtight, light-protected vials with desiccants. Lyophilization enhances stability for >6 months .

- Degradation Analysis : Use accelerated stability testing (40°C/75% RH for 1–3 months). Monitor via HPLC for decomposition products (e.g., free base or chloride loss) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases). Focus on the methoxyphenyl and pyridinyl groups as modifiable pharmacophores .

- SAR Analysis : Synthesize analogs with substituents (e.g., halogens or methyl groups) on the phenyl or pyridine rings. Test in vitro binding affinity and correlate with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.